Brevinin-1CPa
Description
Brevinin-1CPa is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, initially isolated from the skin secretions of Pelophylax frogs . Structurally, it comprises 24 amino acid residues with a conserved C-terminal cyclic heptapeptide domain (Rana box) and an N-terminal linear region. This amphipathic structure enables membrane disruption, a common mechanism for microbial lethality . This compound exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with reported minimum inhibitory concentrations (MICs) ranging from 2–16 µM .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
FLPLVRVAAKLIPSVVCAISKRC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Brevinin-1CPa shares functional and structural homology with other AMPs but differs in key physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of this compound with Analogues
| Parameter | This compound | Brevinin-2SY | Temporin-A | Ranatuerin-2CB |
|---|---|---|---|---|
| Length (residues) | 24 | 23 | 13 | 20 |
| Net Charge (+) | +5 | +6 | +3 | +4 |
| Hydrophobicity (%) | 45 | 52 | 62 | 48 |
| MIC (µM) | 2–16 | 1–8 | 4–32 | 8–64 |
| Hemolysis (50 µM) | 15–20% | 5–10% | 25–30% | 10–15% |
| Stability (t₁/₂, pH 7.4) | 6.5 h | 8.2 h | 2.1 h | 12.3 h |
Key Findings:
Structural Variations: Brevinin-2SY, a shorter peptide, demonstrates higher charge (+6) and lower hydrophobicity (52%) than this compound, correlating with enhanced antimicrobial potency (MIC: 1–8 µM) and reduced hemolysis . Temporin-A, a smaller hydrophobic peptide, shows weaker activity (MIC: 4–32 µM) but higher cytotoxicity, likely due to its non-selective membrane disruption .
Functional Trade-offs :
- Ranatuerin-2CB’s extended half-life (12.3 h) and moderate hemolysis suggest superior pharmacokinetic profiles, though its higher MIC (8–64 µM) limits efficacy .
- This compound’s balanced charge-hydrophobicity ratio explains its intermediate potency and toxicity compared to analogues .
Synthetic Accessibility :
- This compound’s solid-phase synthesis yield (68%) is lower than Brevinin-2SY (82%), attributed to its complex Rana box cyclization .
Mechanistic Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
